3,4-二溴-2-氟吡啶

描述

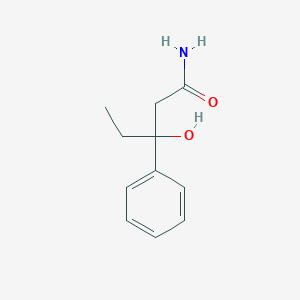

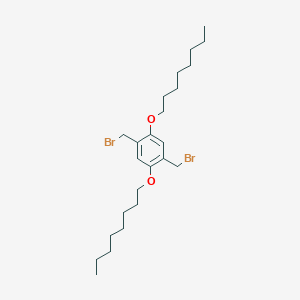

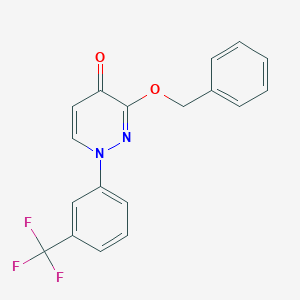

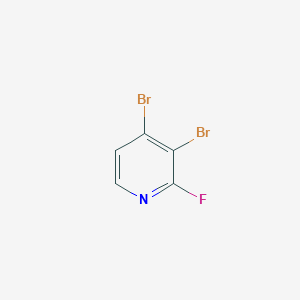

3,4-Dibromo-2-fluoropyridine is a halogenated pyridine derivative, which is a class of compounds that have found extensive use in medicinal chemistry and materials science due to their unique electronic and structural properties. The presence of multiple halogens on the pyridine ring makes it a versatile intermediate for various chemical transformations and syntheses of complex molecules.

Synthesis Analysis

The synthesis of halogen-rich pyridine derivatives, such as 3,4-dibromo-2-fluoropyridine, often involves halogen dance reactions, as demonstrated in the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine . This method allows for the introduction of different halogens onto the pyridine ring, enabling the creation of a diverse array of substituted pyridines. Additionally, the regioselectivity of Suzuki cross-coupling reactions with 2,4-dibromopyridine has been studied, providing insights into the selective functionalization of halogenated pyridines .

Molecular Structure Analysis

The molecular structure of halogenated pyridines is characterized by the arrangement of halogen atoms around the pyridine ring, which can influence the electronic properties and reactivity of the molecule. For instance, the crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline has been determined, showcasing the influence of halogen atoms on the molecular conformation and interactions within the crystal lattice .

Chemical Reactions Analysis

Halogenated pyridines, such as 3,4-dibromo-2-fluoropyridine, can undergo various chemical reactions, including nucleophilic substitution, cross-coupling, and cycloaddition reactions. For example, the direct radiofluorination of pyridine N-oxides has been described, which is a method that can potentially be applied to the synthesis of fluorinated pyridine derivatives . Furthermore, the [4 + 2]-cycloaddition reactions using 2-fluoro-2-alkenal N,N-dimethylhydrazones have been reported to synthesize 3-fluoropyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-dibromo-2-fluoropyridine are influenced by the presence of halogen atoms, which can affect the molecule's polarity, boiling point, and reactivity. The photophysical properties of related compounds, such as terpyridine-diphenylacetylene hybrids, have been studied, revealing high fluorescence quantum yields and emission properties that are influenced by intramolecular charge transfer . Additionally, the synthesis of aminomethylated fluoropiperidines and fluoropyrrolidines has been explored, highlighting the importance of fluorinated azaheterocycles as building blocks in pharmaceutical compounds .

科学研究应用

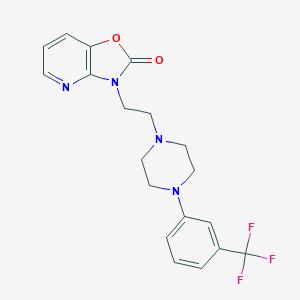

医学成像和放射性药物

氟-18标记的氟吡啶,与3,4-二溴-2-氟吡啶密切相关,越来越多地用于医学成像,特别是正电子发射断层扫描(PET)。这些化合物为体内成像提供了稳定的示踪剂选择,克服了与吡啶中其他氟化位置相关的限制(Carroll, Nairne, & Woodcraft, 2007)。

化学合成和杂环化学

杂环化学研究利用了类似3,4-二溴-2-氟吡啶的化合物进行各种合成过程。例如,已开发了定向锂化技术,用于创建二取代吡啶,这是3,4-二溴-2-氟吡啶所属的一类化合物。这些方法使得吡啶环的选择性官能化成为可能,在合成复杂有机分子时至关重要(Marsais, Trécourt, Breant, & Quéguiner, 1988)。

先进材料科学

在材料科学领域,像3,4-二溴-2-氟吡啶这样的氟芳烃被用于探索其独特性能。对氟化吡啶的调控可以导致具有特定电子或光子性能的新型材料的开发。这些材料的合成和研究有助于推动半导体和纳米技术等领域的技术进步(Awad et al., 2004)。

制药研究

尽管不考虑药物使用和剂量,但类似3,4-二溴-2-氟吡啶的化合物的合成和官能化在制药研究中发挥作用。这些化合物通常是具有潜在治疗应用的更复杂分子的中间体或关键组分。它们的反应性和稳定性对于设计具有期望性能和功效的药物至关重要(Pesti et al., 2000)。

安全和危害

The safety information for 3,4-Dibromo-2-fluoropyridine indicates that it has a hazard class of 6.1 and a packing group of III . The GHS symbol is GHS07, and the signal word is “Warning”. The hazard statements include H302+H312+H332-H315-H319-H335, and the precautionary statements include P260-P280-P312 .

未来方向

Fluoropyridines, including 3,4-Dibromo-2-fluoropyridine, have potential applications in various fields such as agriculture and medicine . They are often used in the synthesis of various biologically active compounds, including potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing due to the high availability of the fluorinated synthetic blocks, the effective fluorinating reagents, the widely reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry .

属性

IUPAC Name |

3,4-dibromo-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2FN/c6-3-1-2-9-5(8)4(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALUGCFMNLTFAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568806 | |

| Record name | 3,4-Dibromo-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dibromo-2-fluoropyridine | |

CAS RN |

137718-84-4 | |

| Record name | 3,4-Dibromo-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Chloroacetyl)-ethylamino]butanoic acid](/img/structure/B136936.png)